molecular formula C12H9N3O4S B11616404 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide

Katalognummer: B11616404
Molekulargewicht: 291.28 g/mol
InChI-Schlüssel: SKBLSYDEVVINQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Vorbereitungsmethoden

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with furan-2-carbohydrazide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the formation of the desired product .

Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Analyse Chemischer Reaktionen

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent, with studies indicating its effectiveness against a range of pathogens .

In medicine, benzothiazole derivatives, including N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide, are being investigated for their potential as anticancer agents. These compounds have been found to inhibit the growth of cancer cells by interfering with specific molecular targets and pathways . Additionally, they are being explored for their potential use in the treatment of neurodegenerative diseases and other medical conditions .

Wirkmechanismus

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells .

For example, benzothiazole derivatives have been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. By inhibiting these enzymes, the compound can prevent the replication of cancer cells and induce cell death . Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is unique among benzothiazole derivatives due to its specific structure and functional groups. Similar compounds include other benzothiazole derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide and 2-(1,1-dioxido-2,3-dihydro-1,2-benzothiazol-3-yl)-N,N-diethyl-N-methyl-1-propanaminium .

Compared to these similar compounds, N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide may exhibit different biological activities and mechanisms of action due to its unique structure.

Eigenschaften

Molekularformel

C12H9N3O4S

Molekulargewicht

291.28 g/mol

IUPAC-Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)furan-2-carbohydrazide

InChI

InChI=1S/C12H9N3O4S/c16-12(9-5-3-7-19-9)14-13-11-8-4-1-2-6-10(8)20(17,18)15-11/h1-7H,(H,13,15)(H,14,16)

InChI-Schlüssel

SKBLSYDEVVINQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.